
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, also known as THN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. THN is a tetrahydroisoquinoline derivative that has been synthesized through different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to act as a partial agonist of the dopamine D2 receptor, which leads to the modulation of dopamine neurotransmission. N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has also been shown to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition. The interaction of N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide with these receptors leads to the modulation of neurotransmission, which has been shown to have potential therapeutic effects.
Biochemical and Physiological Effects:
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of dopamine and serotonin neurotransmission. N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has also been shown to have potential neuroprotective effects, as it has been shown to protect against oxidative stress and inflammation. N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has also been shown to have potential effects on the immune system, as it has been shown to modulate the activity of immune cells.
実験室実験の利点と制限
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has various advantages for lab experiments, including its high purity and stability. N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has also been shown to have a high affinity for the dopamine D2 receptor, which makes it a valuable tool for studying dopamine neurotransmission. However, N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has some limitations, including its low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide. One potential direction is the optimization of its synthesis method to obtain higher yields and purity. Another direction is the study of its potential as an antipsychotic drug, as it has shown similar effects to clozapine but with fewer side effects. N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide could also be studied for its potential as a neuroprotective agent, as it has shown potential effects on oxidative stress and inflammation. Additionally, the interaction of N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide with immune cells could be studied to understand its potential effects on the immune system. Overall, N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has shown potential for various applications in scientific research, and further studies are needed to fully understand its potential.
合成法
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide can be synthesized through different methods, including the Pictet–Spengler reaction, which involves the condensation of an aldehyde and an amine in the presence of a Lewis acid catalyst. Another method involves the reduction of the corresponding ketone using sodium borohydride, followed by the reaction with pyridine-2-carboxaldehyde in the presence of a base. The synthesis of N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been optimized to obtain high yields and purity.
科学的研究の応用
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been studied for its potential application in various fields, including medicinal chemistry, drug discovery, and neuropharmacology. N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has also been studied for its potential as an antipsychotic drug, as it has shown to have similar effects to clozapine, a well-known antipsychotic drug.
特性
IUPAC Name |
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(19-12-14-8-3-4-11-18-14)16-10-5-7-13-6-1-2-9-15(13)16/h1-4,6,8-9,11,16H,5,7,10,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPBSHZYKOBNPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7493851.png)
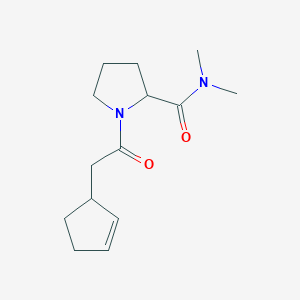
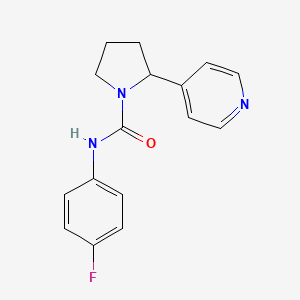
![2,2-dimethyl-N-[1-(3-methylpiperidin-1-yl)-1-oxopropan-2-yl]propanamide](/img/structure/B7493879.png)
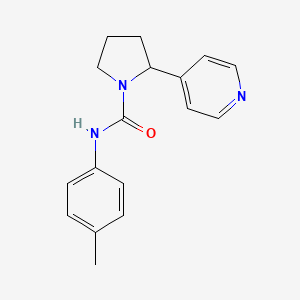
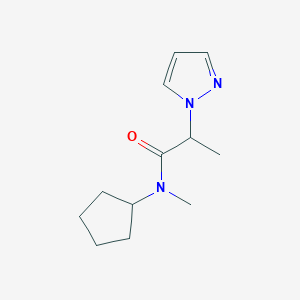


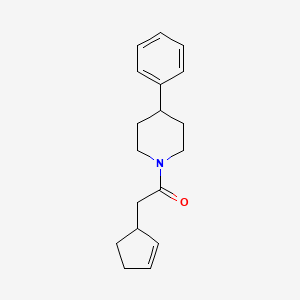
![1-Cyclopropyl-6-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carbonyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7493927.png)
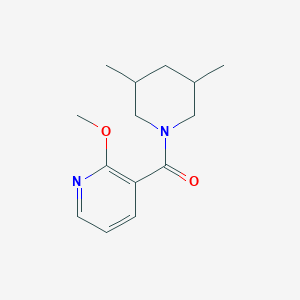


![Pentyl 2-[(3-bromobenzoyl)amino]-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B7493946.png)